REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[Cl:4][C:5]1[S:6][C:7]([CH2:10][NH:11][C:12](=[N:15][N+:16]([O-:18])=[O:17])SC)=[CH:8][N:9]=1>C(#N)C>[Cl:4][C:5]1[S:6][C:7]([CH2:10][NH:11][C:12]([N:2]([CH3:3])[CH3:1])=[N:15][N+:16]([O-:18])=[O:17])=[CH:8][N:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
N-(2-chloro-5-thiazolylmethyl)-S-methyl-N'-nitroisothiourea
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=CN1)CNC(SC)=N[N+](=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 2 hours the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
ADDITION
|
Details
|
20 ml of ethanol was added to the residue
|
Type
|
STIRRING
|
Details
|
by stirring thoroughly
|
Type
|
FILTRATION
|
Details
|
The resultant crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC(=CN1)CNC(=N[N+](=O)[O-])N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |